Cas no 893590-94-8 ((3-nitrophenyl)methyl(prop-2-en-1-yl)amine)

893590-94-8 structure
Nome del prodotto:(3-nitrophenyl)methyl(prop-2-en-1-yl)amine
(3-nitrophenyl)methyl(prop-2-en-1-yl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine, 3-nitro-N-2-propen-1-yl-
- (3-nitrophenyl)methyl(prop-2-en-1-yl)amine
-
- Inchi: 1S/C10H12N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h2-5,7,11H,1,6,8H2
- Chiave InChI: SRSCWMYGQQRHPY-UHFFFAOYSA-N
- Sorrisi: C1(CNCC=C)=CC=CC([N+]([O-])=O)=C1
(3-nitrophenyl)methyl(prop-2-en-1-yl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1041112-1g |
[(3-Nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 1g |
$312.0 | 2024-08-02 | |
Enamine | EN300-144979-0.25g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 0.25g |
$149.0 | 2023-06-08 | |
Enamine | EN300-144979-1.0g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 1g |
$385.0 | 2023-06-08 | |
Enamine | EN300-144979-5.0g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 5g |
$1115.0 | 2023-06-08 | |
Enamine | EN300-144979-0.05g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 0.05g |
$69.0 | 2023-06-08 | |
1PlusChem | 1P01ADRX-250mg |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 250mg |
$239.00 | 2024-04-20 | |
1PlusChem | 1P01ADRX-10g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 10g |
$2107.00 | 2024-04-20 | |
Aaron | AR01AE09-250mg |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 250mg |
$230.00 | 2025-02-14 | |
Enamine | EN300-144979-2500mg |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95.0% | 2500mg |
$754.0 | 2023-09-29 | |
1PlusChem | 1P01ADRX-2.5g |
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine |
893590-94-8 | 95% | 2.5g |
$994.00 | 2024-04-20 |
(3-nitrophenyl)methyl(prop-2-en-1-yl)amine Letteratura correlata
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
893590-94-8 ((3-nitrophenyl)methyl(prop-2-en-1-yl)amine) Prodotti correlati
- 88374-25-8(N-ethyl-2-methyl-4-nitroaniline)
- 2640828-66-4(9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine)
- 442152-02-5(methyl 4-({4-(1,3-thiazol-2-yl)sulfamoylphenyl}carbamoyl)benzoate)
- 2757922-42-0([(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine)
- 1807220-71-8(Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate)
- 2138521-78-3(4-(Propan-2-yl)-3-(1,3-thiazol-2-yl)cyclohexan-1-amine)
- 1805907-53-2(Ethyl 4-(3-chloropropanoyl)-2-cyanobenzoate)
- 2551114-97-5(2-(Propan-2-yl)thiophen-3-amine hydrochloride)
- 1247491-28-6(3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide)
- 891095-16-2(3-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-1-(6-ethoxy-1,3-benzothiazol-2-yl)urea)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:893590-94-8)(3-nitrophenyl)methyl(prop-2-en-1-yl)amine

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):281.0/816.0